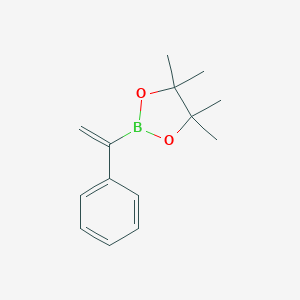

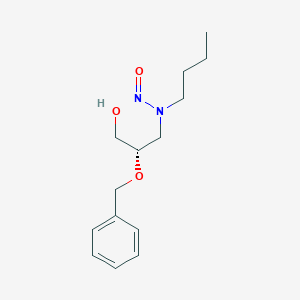

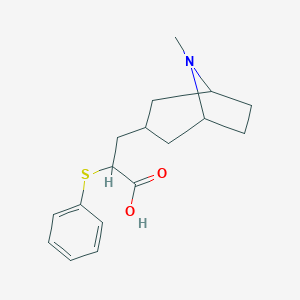

![molecular formula C19H19N3O2S B131916 2-[1-(4-Pipéronyl)pipérazinyl]benzothiazole CAS No. 155106-73-3](/img/structure/B131916.png)

2-[1-(4-Pipéronyl)pipérazinyl]benzothiazole

Vue d'ensemble

Description

2-[1-(4-Pipéronyl)pipérazinyl]benzothiazole est un composé chimique connu pour son activité d'agoniste et d'antagoniste des récepteurs de la sérotonine.

Applications De Recherche Scientifique

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Explored for its potential as a therapeutic agent, particularly in targeting serotonin receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole is the 5-HT4 receptor , where it acts as an agonist . It also has moderate activity as an antagonist at the 5-HT3 receptor . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and gastrointestinal motility.

Mode of Action

As an agonist at the 5-HT4 receptor, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole binds to the receptor and activates it , mimicking the action of serotonin . As an antagonist at the 5-HT3 receptor, it , instead blocking the action of serotonin .

Biochemical Pathways

The activation of 5-HT4 receptors and the blocking of 5-HT3 receptors can affect various biochemical pathways. For instance, serotonin via 5-HT1B and 5-HT2B receptors stimulates anion secretion in the rat epididymal epithelium . .

Result of Action

The molecular and cellular effects of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole’s action would depend on the specific cells and tissues where the 5-HT4 and 5-HT3 receptors are expressed. For instance, activation of 5-HT4 receptors can stimulate the release of additional neurotransmitters, while blocking 5-HT3 receptors can prevent certain signaling pathways from being activated .

Analyse Biochimique

Biochemical Properties

2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts as a serotonin receptor 4 agonist and a serotonin receptor 3 antagonist . This dual activity allows it to modulate serotonin signaling in various biochemical reactions. The compound interacts with serotonin receptors, which are G protein-coupled receptors involved in numerous physiological processes. By binding to these receptors, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole can influence the release of neurotransmitters and other signaling molecules, thereby affecting cellular communication and function.

Cellular Effects

The effects of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole on cells are diverse and depend on the specific cell type and context. In human intestinal epithelial cells, for example, this compound has been shown to modify the cytoskeleton and brush-border membrane architecture . These changes can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating serotonin receptors, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole exerts its effects primarily through its interactions with serotonin receptors . As a serotonin receptor 4 agonist, it activates these receptors, leading to the activation of downstream signaling pathways. Conversely, as a serotonin receptor 3 antagonist, it inhibits the activity of these receptors, preventing the initiation of certain signaling cascades. These binding interactions can result in changes in gene expression, enzyme activity, and other molecular processes that contribute to the compound’s overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhancing gastrointestinal motility or modulating serotonin signaling . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific tissues. Understanding the dosage-dependent effects of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole is crucial for its potential therapeutic applications.

Metabolic Pathways

2-[1-(4-Piperonyl)piperazinyl]benzothiazole is involved in various metabolic pathways, particularly those related to serotonin metabolism . The compound interacts with enzymes and cofactors that regulate the synthesis, release, and degradation of serotonin. These interactions can influence metabolic flux and the levels of metabolites within cells. By modulating serotonin pathways, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole can impact overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, 2-[1-(4-Piperonyl)piperazinyl]benzothiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its effects. The distribution of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole within cells can influence its activity and the extent of its impact on cellular processes.

Subcellular Localization

The subcellular localization of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole is essential for elucidating its mechanism of action.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-[1-(4-Pipéronyl)pipérazinyl]benzothiazole implique généralement la réaction de dérivés de benzothiazole avec des dérivés de pipérazine. Une méthode courante comprend la condensation du 2-chlorobenzothiazole avec de la 1-(4-pipéronyl)pipérazine dans des conditions spécifiques pour obtenir le produit souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse suit généralement des principes similaires aux méthodes de laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-[1-(4-Pipéronyl)pipérazinyl]benzothiazole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le cycle benzothiazole.

Réduction : Cette réaction peut réduire les doubles liaisons ou d'autres groupes réductibles au sein de la molécule.

Substitution : Cette réaction peut remplacer des atomes ou des groupes spécifiques au sein de la molécule par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

Applications de la recherche scientifique

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique, en particulier pour cibler les récepteurs de la sérotonine.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine. Il agit comme un agoniste au récepteur 4 de la sérotonine et comme un antagoniste au récepteur 3 de la sérotonine. Cette double activité lui permet de moduler divers processus physiologiques, notamment la motilité gastro-intestinale et la neurotransmission .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Pipérazinylbenzothiazole : Structure similaire, mais sans groupe pipéronyl.

2-Pipérazinylbenzoxazole : Structure similaire, mais contenant un cycle oxazole au lieu d'un cycle thiazole.

Unicité

Le 2-[1-(4-Pipéronyl)pipérazinyl]benzothiazole est unique en raison de sa double activité d'agoniste et d'antagoniste des récepteurs de la sérotonine. Cela en fait un composé précieux pour l'étude des interactions avec les récepteurs et le développement d'agents thérapeutiques .

Propriétés

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHKGNWKJMGHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165813 | |

| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155106-73-3 | |

| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155106733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?

A: 2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist [, ]. This dual action profile contributes to its gastrokinetic activity. Furthermore, research indicates that this compound inhibits both the inward rectifier potassium current (IK1) and the transient outward potassium current (Ito) in rat ventricular myocytes []. This inhibition, along with a decrease in resting membrane potential and prolongation of action potential duration, is believed to be the mechanism by which the compound induces arrhythmias in rat models [].

Q2: What is the impact of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole on the nervous system?

A: Studies show that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole can influence nociception, which is the nervous system's response to pain []. Research in rats suggests that this compound, through interaction with various 5-HT receptor subtypes (1B, 2A, 2C, 3, and 4), inhibits the responses of spinal wide dynamic range (WDR) neurons to C-fiber inputs []. C-fibers are involved in transmitting pain signals, so this inhibition suggests a potential analgesic effect.

Q3: Are there any structure-activity relationship (SAR) studies available for 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?

A: While the provided abstracts don't delve into specific SAR studies, they highlight that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole's interaction with different 5-HT receptor subtypes (specifically 5-HT3 and 5-HT4) is crucial for its gastrokinetic activity [, ]. This suggests that modifications to the compound's structure, especially those affecting its binding affinity to these receptors, could significantly impact its potency and selectivity. Further research focusing on systematic structural modifications and their impact on biological activity would be valuable.

Q4: What are the potential risks associated with 2-[1-(4-Piperonyl)piperazinyl]benzothiazole identified in the research?

A: A key concern highlighted in the research is the compound's potential to induce cardiac arrhythmias []. Studies in isolated rat hearts showed that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole could trigger both ventricular tachycardia (VT) and ventricular fibrillation (VF) []. This proarrhythmic effect is thought to stem from the compound's ability to disrupt the delicate balance of ionic currents in heart muscle cells, leading to abnormal electrical activity and potentially life-threatening heart rhythms [].

Q5: Has 2-[1-(4-Piperonyl)piperazinyl]benzothiazole been tested in in vivo models?

A: Yes, the research indicates that 2-[1-(4-Piperonyl)piperazinyl]benzothiazole has been tested in in vivo models. The study investigating its effects on C-fiber responses in spinal WDR neurons used a rat model []. Additionally, the research exploring the compound's proarrhythmic effects utilized Langendorff-perfused rat hearts, an ex vivo model that maintains the heart's physiological properties []. These studies provide valuable insights into the compound's activity in a biological context, paving the way for further investigation in more complex animal models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

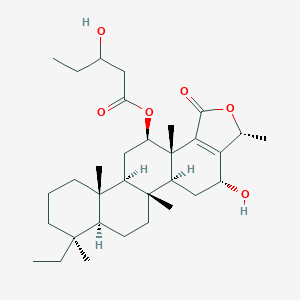

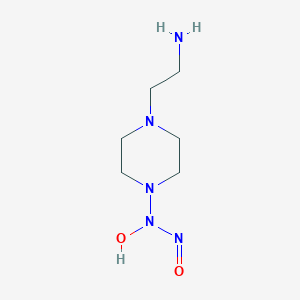

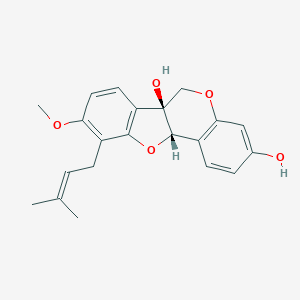

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B131860.png)

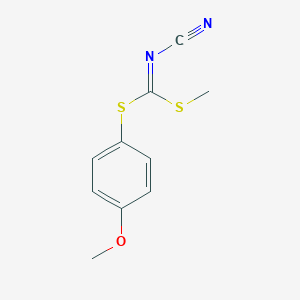

![[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate](/img/structure/B131867.png)